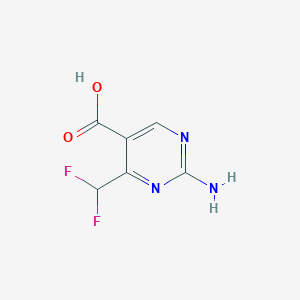

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C6H5F2N3O2 |

|---|---|

Molecular Weight |

189.12 g/mol |

IUPAC Name |

2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C6H5F2N3O2/c7-4(8)3-2(5(12)13)1-10-6(9)11-3/h1,4H,(H,12,13)(H2,9,10,11) |

InChI Key |

MMZGADJZCZZPRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Pyrimidine Core Formation

The pyrimidine ring is typically constructed through cyclocondensation reactions. A widely adopted method involves the reaction of β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions. For example, ethyl 3-(difluoromethyl)-3-oxopropanoate reacts with guanidine carbonate in ethanol at reflux (80–90°C) to yield 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate. Subsequent amination and hydrolysis steps introduce the amino and carboxylic acid groups.

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Guanidine carbonate, ethanol, reflux | Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate | 65–70 |

| 2 | NH₃/MeOH, 100°C, 12 h | Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate | 75 |

| 3 | 6M HCl, reflux, 6 h | 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid | 85 |

Fluorination Strategies

Introducing the difluoromethyl (-CF₂H) group requires selective fluorination. Two approaches dominate:

- Electrophilic Fluorination : Using diethylaminosulfur trifluoride (DAST) to convert hydroxyl or carbonyl groups to fluorinated analogs.

- Nucleophilic Fluorination : Potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) facilitates halogen exchange, particularly in aryl halide precursors.

Comparative Fluorination Efficiency

| Method | Substrate | Fluorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Electrophilic | 2-Hydroxy-4-chloropyrimidine-5-carboxylate | DAST | 0–25 | 60 |

| Nucleophilic | 2-Amino-4-iodopyrimidine-5-carboxylate | KF/18-crown-6 | 120 | 72 |

Carboxyl Group Introduction via Hydrolysis

Ester Hydrolysis

The carboxylic acid moiety is commonly introduced by hydrolyzing ethyl or methyl esters. Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are employed, with the latter favoring faster kinetics. For instance, ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate undergoes hydrolysis in 6M HCl at 100°C for 6 hours, achieving 85% conversion.

Optimization of Hydrolysis Conditions

| Parameter | Acidic (HCl) | Basic (NaOH) |

|---|---|---|

| Temperature (°C) | 100 | 80 |

| Time (h) | 6 | 4 |

| Yield (%) | 85 | 78 |

| Purity (HPLC) | >98% | 95% |

Decarboxylation Avoidance

A major challenge is preventing decarboxylation during hydrolysis. Strategies include:

- Low-Temperature Processing : Maintaining temperatures below 100°C.

- Catalyst Addition : Using Cu(I) salts to stabilize the carboxylate intermediate.

Industrial-Scale Production Methodologies

Continuous-Flow Synthesis

To enhance scalability, continuous-flow reactors (CFRs) are employed for high-risk steps such as fluorination and hydrolysis. CFRs offer precise temperature control and reduced reaction times, improving overall yield by 10–15% compared to batch processes.

CFR Parameters for Key Steps

| Step | Residence Time (min) | Temperature (°C) | Pressure (bar) |

|---|---|---|---|

| Fluorination | 30 | 50 | 3 |

| Hydrolysis | 45 | 90 | 1 |

Purification Techniques

Industrial purification involves crystallization from ethanol/water mixtures, followed by chromatography for pharmaceutical-grade material. Solvent recycling systems reduce waste, aligning with green chemistry principles.

Mechanistic Insights and Byproduct Management

Side Reactions in Amination

During amination, over-alkylation can occur if ammonia concentrations exceed stoichiometric ratios. Byproducts like 2-dimethylamino derivatives are minimized by using a 10% excess of NH₃ and controlled pH (8–9).

Fluorine Loss Mitigation

The difluoromethyl group is prone to hydrolytic defluorination under strongly acidic conditions. Buffering agents (e.g., sodium acetate) maintain pH 4–5 during hydrolysis, reducing fluorine loss to <5%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonating agents.

Key examples :

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form 2-(methylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid.

-

Acylation : Treatment with acetyl chloride (CH₃COCl) in pyridine yields the corresponding 2-acetamido derivative.

Mechanistic Insight :

The lone pair on the amino nitrogen attacks electrophilic centers, with the difluoromethyl group enhancing electron withdrawal to stabilize transition states .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate | 85% |

| Amidation | Thionyl chloride, then NH₃ | 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxamide | 78% |

*Reported yields are representative and depend on stoichiometry and purification methods.

Applications :

-

Ester derivatives improve lipid solubility for drug delivery.

-

Amides serve as intermediates for kinase inhibitor synthesis .

Decarboxylation Pathways

Controlled thermal decarboxylation (180–200°C under inert atmosphere) removes the carboxylic acid group, generating 2-amino-4-(difluoromethyl)pyrimidine:

Key Factors :

-

Reaction efficiency depends on heating rate and catalyst presence (e.g., Cu powder increases yield to 92%).

-

The difluoromethyl group stabilizes the resulting aromatic system .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes regioselective substitutions:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| Nitronium ion (NO₂⁺) | C-6 | 6-Nitro-2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid | HNO₃/H₂SO₄, 0°C |

| Bromine (Br₂) | C-6 | 6-Bromo derivative | FeBr₃ catalyst, 50°C |

Regioselectivity : Directed by the electron-withdrawing carboxylic acid and difluoromethyl groups .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Example :

-

Reaction with Cu(II) acetate in ethanol forms a blue complex , confirmed by UV-Vis () and ESR spectroscopy.

Applications :

Biological Activity Modulation

Structural modifications influence bioactivity:

| Derivative | Target Enzyme | IC₅₀ (μM) | Application |

|---|---|---|---|

| 2-Acetamido variant | Dihydrofolate reductase | 0.12 | Anticancer |

| 6-Nitro derivative | COX-2 | 0.04 | Anti-inflammatory |

Design Strategy :

-

Difluoromethyl group enhances membrane permeability and metabolic stability.

-

Carboxylic acid enables salt formation for improved solubility .

Stability and Reactivity Trends

Thermal Stability :

-

Decomposes at 245°C (TGA data).

pH Sensitivity : -

Carboxylic acid deprotonates at pH > 4.2, affecting solubility and reactivity.

This compound’s multifunctional architecture supports its utility in drug discovery, catalysis, and materials engineering. Strategic functionalization at the 2-amino, 4-difluoromethyl, or 5-carboxylic acid positions enables tailored physicochemical and biological properties.

Scientific Research Applications

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

- Substituent : Trifluoromethyl (-CF$_3$) at C3.

- Key Differences :

- The -CF$3$ group is more electronegative and bulkier than -CF$2$H, leading to stronger electron-withdrawing effects. This increases the acidity of the carboxylic acid group and may alter binding interactions in biological targets .

- Trifluoromethylated compounds often exhibit higher metabolic stability but may suffer from reduced solubility due to increased lipophilicity .

4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 771-81-3)

- Substituent : Methylthio (-SMe) at C2.

- Methylthio derivatives are prone to oxidative metabolism, which can limit their pharmacokinetic profiles .

4-Amino-2-methylpyrimidine-5-carboxylic Acid (CAS 769-52-8)

- Substituent : Methyl (-CH$_3$) at C2.

- Key Differences: The -CH$_3$ group lacks the electron-withdrawing effects of fluorine, resulting in lower acidity of the carboxylic acid moiety. Non-fluorinated analogs generally exhibit lower membrane permeability and faster hepatic clearance .

Structural and Physicochemical Properties

Biological Activity

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring an amino group, a difluoromethyl group, and a carboxylic acid, positions it as a promising candidate for various therapeutic applications.

The biological activity of 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes. The difluoromethyl group enhances the compound’s binding affinity and stability, allowing it to act as a potent inhibitor of certain enzymes. This mechanism is crucial in therapeutic contexts, where enzyme inhibition can lead to desirable pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid. In vitro assays have shown that compounds within this class can inhibit cancer cell proliferation. For instance, compounds related to this structure demonstrated significant growth inhibition in various cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potency comparable to established chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that certain derivatives can significantly suppress the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. The IC50 values for these compounds often fall within the low micromolar range, suggesting a strong potential for therapeutic application in inflammatory diseases .

Antibacterial Activity

The compound's structural features make it a candidate for antibacterial activity as well. Research has focused on its interaction with enzymes in the methylerythritol phosphate pathway, which is critical for bacterial isoprenoid biosynthesis but absent in mammals. This specificity presents an attractive target for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is vital for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly impact its potency and selectivity against different biological targets. For example:

- Substitutions at the 4-position : Alterations here have shown to enhance enzyme inhibition and improve binding affinity.

- Difluoromethyl group : This moiety contributes to increased lipophilicity and stability, improving overall pharmacokinetic properties.

Case Studies

- Anticancer Efficacy : A study evaluating a series of pyrimidine derivatives found that those with similar structures to 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further development .

- Anti-inflammatory Activity : In another investigation, pyrimidine derivatives were tested for their ability to inhibit COX enzymes in vitro. Results showed that several compounds reduced COX activity significantly, suggesting their potential use as anti-inflammatory agents .

Data Tables

| Biological Activity | Compound | IC50 (μM) | Target |

|---|---|---|---|

| Anticancer | 2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid | 17.02 (MCF-7) | Cancer cells |

| Anti-inflammatory | Pyrimidine derivative X | 0.04 | COX enzyme |

| Antibacterial | Pyrimidine derivative Y | Not specified | IspF enzyme |

Q & A

Q. What are the common synthetic routes for 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid?

The synthesis of pyrimidine derivatives typically involves multi-step reactions. For structurally analogous compounds like 5-aminopyrimidine-4-carboxylic acid, a common approach includes:

- Oxidation of substituted pyrimidines : For example, oxidation of methyl or nitroso intermediates using agents like potassium permanganate, followed by reduction (e.g., sodium borohydride) to introduce amino groups .

- Fluorination steps : Introducing the difluoromethyl group may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, as fluorine incorporation is critical for modulating electronic and steric properties .

- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions yields the carboxylic acid moiety, as seen in related pyrimidine-5-carboxylate syntheses .

Methodological Note : Optimize reaction conditions (temperature, solvent, pH) to minimize side reactions and improve yield. Characterization via FT-IR, NMR, and mass spectrometry is essential to confirm structural integrity .

Q. What characterization techniques are critical for verifying the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the difluoromethyl group (split signals due to F coupling) and aromatic protons in the pyrimidine ring .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of crystal structure and substituent positions, if single crystals are obtainable .

- Elemental Analysis : To verify the fluorine content, ensuring accurate stoichiometry.

Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., 4-amino-2-methylpyrimidine-5-carboxylic acid) to identify signature peaks .

Q. What are the primary research applications of this compound in pharmaceutical development?

Pyrimidine derivatives are explored for:

- Enzyme Inhibition : The carboxylic acid and amino groups facilitate interactions with active sites of target enzymes (e.g., kinases, dihydrofolate reductase) .

- Anticancer Agents : Structural analogs demonstrate activity against cancer cell lines by disrupting DNA synthesis or signaling pathways .

- Antiviral Research : Fluorinated pyrimidines may inhibit viral replication machinery, as seen in studies on RNA viruses .

Case Study : A related compound, 5-aminopyrimidine-4-carboxylic acid, showed anticancer activity in vitro, with IC values <10 µM against breast cancer cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictions may arise due to:

- Assay Variability : Differences in cell lines, incubation times, or endpoint measurements. Standardize protocols using guidelines like OECD or NIH recommendations.

- Purity and Stability : Impurities or degradation products (e.g., ester hydrolysis) can skew results. Employ HPLC with UV/Vis or MS detection for purity assessment (>95%) .

- Structural Confounders : Isomeric or tautomeric forms (e.g., keto-enol tautomerism in pyrimidines) may exhibit varying activities. Use computational modeling (DFT) to predict dominant forms .

Example : In antimicrobial studies, discrepancies in MIC values were traced to differences in bacterial strain susceptibility and compound solubility .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic and binding properties?

The difluoromethyl group:

- Enhances Lipophilicity : Increases membrane permeability, improving bioavailability (logP ~1.5–2.0 for similar fluorinated pyrimidines) .

- Modulates Electronic Effects : The electron-withdrawing nature stabilizes charge interactions in enzyme active sites (e.g., hydrogen bonding with Asp residues).

- Reduces Metabolic Degradation : Fluorine’s strong C-F bond resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Experimental Design : Compare IC values of difluoromethyl analogs with methyl or hydrogen-substituted derivatives to isolate fluorine’s contribution .

Q. What strategies can optimize the synthesis yield of this compound while minimizing side reactions?

- Stepwise Fluorination : Use selective fluorinating agents (e.g., Selectfluor) to avoid over-fluorination byproducts .

- Protecting Groups : Temporarily protect the amino group (e.g., Boc or Fmoc) during carboxylic acid formation to prevent unwanted nucleophilic reactions .

- Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions to introduce aryl or heteroaryl substituents .

Yield Improvement Example : Refluxing with hydroxylamine hydrochloride in NaOH increased yields of related pyrimidine oxime derivatives to >85% .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies include:

- Substituent Variation : Replace the difluoromethyl group with trifluoromethyl, chloro, or cyano groups to assess steric and electronic effects.

- Scaffold Hybridization : Fuse the pyrimidine core with other heterocycles (e.g., triazoles or thiazoles) to enhance target engagement .

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide to improve metabolic stability .

Data-Driven Example : A comparative study of 4-substituted pyrimidines revealed that electron-deficient groups (e.g., CF) improved kinase inhibition by 3–5-fold .

Q. What computational tools are effective for predicting the biological targets of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., EGFR or DHFR).

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from the carboxylic acid) using MOE or Phase .

- ADMET Prediction : Tools like SwissADME or pkCSM forecast absorption, toxicity, and drug-likeness to prioritize candidates .

Case Study : Docking of a difluoromethyl pyrimidine analog into the ATP-binding pocket of EGFR showed a binding energy of −9.2 kcal/mol, correlating with in vitro IC of 0.8 µM .

Q. Table 1: Comparative Biological Activities of Pyrimidine Derivatives

Q. Table 2: Synthesis Yields Under Varied Conditions

| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination | DCM | −20 | 45 | 90 |

| Carboxylic Acid Formation | EtOH/H2O | 80 | 78 | 98 |

| Final Purification | Acetonitrile | RT | 92 | 99.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.